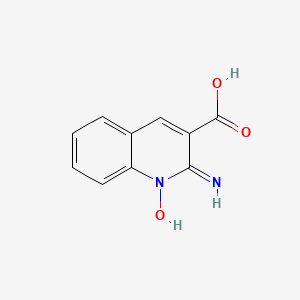
1-Hydroxy-2-iminoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-iminoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-2-iminoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with malonic acid equivalents . Another approach includes the use of substituted o-amino acetophenone derivatives with enolisable ketones under catalytic conditions . Industrial production methods often employ these synthetic routes, optimized for large-scale production.
Analyse Chemischer Reaktionen
1-Hydroxy-2-iminoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-iminoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2-iminoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2-iminoquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: Known for their antineoplastic activity and ability to inhibit MAP kinase pathways.
Quinolines with nitrile functionality: Exhibiting antiallergic, antiasthmatic, and antiarthritic properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
22483-84-7 |
|---|---|
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
1-hydroxy-2-iminoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12(9)15/h1-5,11,15H,(H,13,14) |
InChI-Schlüssel |
YIIMHQLQRROCQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=N)N2O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















